molecular formula C20H15N2Na3O11S3 B1148116 PyBlue ethylenediamine, trisodium salt CAS No. 138039-52-8

PyBlue ethylenediamine, trisodium salt

Cat. No.: B1148116
CAS No.: 138039-52-8
M. Wt: 624.5
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Description

PyBlue ethylenediamine, trisodium salt (CAS 138039-52-8) is a fluorescent compound offered as a yellow solid. With a molecular formula of C20H15N2Na3O11S3 and a molecular weight of 624.50 g/mol, it is characterized by an absorption maximum (λmax) at 398 ± 3 nm and a fluorescence emission maximum (λmax) at 421 ± 4 nm in water . This product is primarily used as a fluorescent derivatization reagent for carboxylic acids . Proper storage conditions require protection from light and moisture at room temperature . This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

138039-52-8

Molecular Formula

C20H15N2Na3O11S3

Molecular Weight

624.5

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Pyblue Ethylenediamine, Trisodium Salt

Retrosynthetic Analysis of the PyBlue Fluorophore Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For PyBlue ethylenediamine (B42938), trisodium (B8492382) salt, the analysis begins by disconnecting the most accessible bonds.

A plausible retrosynthetic approach for a pyrene-based structure functionalized with ethylenediamine and three sulfonate groups is as follows:

Trisodium Salt Disconnection: The final trisodium salt form is conceptually reverted to its acidic precursor, PyBlue ethylenediamine trisulfonic acid. This is a simple acid-base consideration.

Ethylenediamine Linker Disconnection: The bond between the PyBlue core and the ethylenediamine linker is targeted. Assuming a stable sulfonamide linkage, this bond is retrosynthetically cleaved. This disconnection reveals two key fragments: a pyrene (B120774) polysulfonyl halide (e.g., a sulfonyl chloride) and ethylenediamine. A synthetic strategy might involve reacting a pyrene derivative with a sulfonyl chloride group with ethylenediamine. nih.gov

Sulfonic Acid Group Disconnection: The sulfonic acid groups on the pyrene ring are disconnected. The most common method for introducing these groups is through electrophilic aromatic substitution, specifically sulfonation. wikipedia.org This step leads back to the fundamental polycyclic aromatic hydrocarbon (PAH) core, pyrene.

This deconstruction provides a clear synthetic roadmap: starting from pyrene, proceeding through sulfonation, conversion to a sulfonyl halide, reaction with ethylenediamine, and finally, conversion to the trisodium salt. researchgate.net

Optimized Synthetic Pathways for the Ethylenediamine Core Functionalization

The functionalization of the ethylenediamine core onto the PyBlue scaffold is a critical step that dictates the final properties of the molecule. An optimized pathway focuses on yield, purity, and selectivity.

A common strategy involves the following steps:

Polysulfonation of Pyrene: Pyrene is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide, to introduce multiple sulfonic acid groups onto the aromatic ring. rsc.org The reaction conditions (temperature, time, and concentration of the sulfonating agent) are optimized to achieve the desired degree of sulfonation, for instance, creating a pyrenetrisulfonic acid. nih.gov

Conversion to Sulfonyl Chlorides: The resulting pyrenepolysulfonic acid is converted into the more reactive pyrenepolysulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂). wikipedia.org

Selective Sulfonamide Formation: The pyrenepolysulfonyl chloride is then reacted with ethylenediamine. To achieve mono-functionalization and avoid cross-linking, the reaction conditions must be carefully controlled. This often involves using an excess of ethylenediamine and controlled addition of the pyrenepolysulfonyl chloride at low temperatures. The primary amine of ethylenediamine acts as a nucleophile, attacking one of the sulfonyl chloride groups to form a stable sulfonamide bond. Other ethylenediamine-based compounds can also be synthesized through various methods. nih.govgoogle.comtsijournals.com

The table below outlines a hypothetical optimized pathway for the ethylenediamine functionalization step.

StepReactantsReagents & ConditionsProductPurpose
1Pyrenetrisulfonic acidThionyl chloride (SOCl₂), Dimethylformamide (DMF) catalyst, 80 °C, 4hPyrenetrisulfonyl chlorideActivation of sulfonic acid groups for subsequent reaction.
2Pyrenetrisulfonyl chloride, EthylenediamineDichloromethane (DCM) solvent, Triethylamine (TEA) as base, 0 °C to room temp, 12hPyBlue ethylenediamine (sulfonic acid form)Covalent attachment of the ethylenediamine linker via a sulfonamide bond.

Strategies for Trisodium Salt Formation and Purification

The conversion of the acidic form of PyBlue ethylenediamine to its trisodium salt is crucial for enhancing its water solubility. This is typically followed by rigorous purification to remove inorganic salts and other impurities.

Salt Formation: The sulfonic acid groups are strong acids and can be readily deprotonated. wikipedia.org The purified PyBlue ethylenediamine sulfonic acid is dissolved in an aqueous or alcoholic solution, and a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), is added. The reaction is typically monitored by pH measurement until a neutral pH is achieved, indicating complete salt formation. rsc.org

Purification Strategies: Due to the highly polar and charged nature of the trisodium salt, specialized purification techniques are required:

Dialysis: This is an effective method for removing small inorganic salt impurities. The crude product solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against deionized water.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be used to separate the desired product from smaller impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, preparative RP-HPLC using a C18 column with a water/acetonitrile gradient can be employed. researchgate.net

Recrystallization: If a suitable solvent system can be found, recrystallization from a polar solvent mixture like ethanol/water can be an effective final purification step. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs

While the parent PyBlue ethylenediamine is achiral, the synthesis of chiral analogs can be of interest for applications in chiral recognition or circularly polarized luminescence. rsc.org Stereoselectivity can be introduced in several ways:

Use of a Chiral Ethylenediamine Derivative: Instead of ethylenediamine, a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, can be used in the sulfonamide formation step. This would introduce stereocenters into the linker part of the molecule.

Chiral Auxiliary on the Pyrene Core: A chiral group could be appended to the pyrene scaffold prior to or after sulfonation. This auxiliary would direct subsequent reactions or impart chirality to the final molecule.

Enzymatic Resolution: A racemic mixture of a chiral analog could potentially be resolved using enzymes that selectively act on one enantiomer.

Chiral Chromatography: The enantiomers of a racemic mixture can be separated using chiral HPLC columns.

The synthesis of chiral pyrene derivatives often involves multi-step processes and can be influenced by the choice of catalysts and reaction conditions to achieve high enantiomeric excess. rsc.orgnih.gov

Characterization Techniques for Confirming Chemical Connectivity and Purity (Excluding Basic Identification Data)

Beyond basic identification, a suite of advanced analytical techniques is necessary to confirm the precise chemical structure, connectivity, and purity of PyBlue ethylenediamine, trisodium salt. researchgate.netnih.govanalytica-world.combionity.com

Confirming Chemical Connectivity:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): 2D NMR techniques are powerful for elucidating complex molecular structures. wikipedia.orgnumberanalytics.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to map out the ethylenediamine linker and the aromatic protons on the pyrene core. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. wikipedia.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between the ethylenediamine linker and the pyrene core through the sulfonamide bond. numberanalytics.comresearchgate.net

Assessing Purity and Molecular Weight:

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass-to-charge ratio, which can be used to confirm the elemental composition of the molecule. acs.orgacs.orgmdpi.com Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar, charged molecules like this trisodium salt. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the purified sample. The experimental values are compared to the theoretical values for the proposed structure to confirm its elemental formula. mdpi.com

Ion Chromatography: This method can be used to quantify the amount of sodium counterions and to detect and quantify any residual inorganic salt impurities. nih.gov

The table below summarizes the application of these advanced characterization techniques.

TechniqueInformation ObtainedPurpose
2D NMR (COSY, HSQC, HMBC)¹H-¹H, ¹H-¹³C, and long-range ¹H-¹³C correlationsUnambiguously establishes the covalent bond structure and confirms the attachment of the ethylenediamine linker to the pyrene core. nih.gov
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental formulaConfirms the molecular identity and provides strong evidence for the successful synthesis. acs.org
Elemental AnalysisPercentage of C, H, N, SVerifies the elemental composition and overall purity of the synthesized compound.

Elucidation of Photophysical Principles and Sensing Mechanisms of Pyblue Ethylenediamine, Trisodium Salt

Electronic Transitions and Fluorescence Generation Pathways in the PyBlue System

The fluorescence of the PyBlue system originates from the π-π* electronic transitions within the pyrene (B120774) core. Pyrene is a well-characterized polycyclic aromatic hydrocarbon known for its strong blue fluorescence and high quantum yield. axispharm.comresearchgate.net The absorption of a photon of appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the excited electron back to the ground state results in the emission of a photon, observed as fluorescence.

The fluorescence emission spectrum of pyrene derivatives is highly sensitive to the local environment. nih.gov The presence of the ethylenediamine (B42938) substituent is expected to influence the electronic properties of the pyrene fluorophore. The nitrogen atoms of the ethylenediamine group can engage in photoinduced electron transfer (PET), a process that can quench the fluorescence of the pyrene core in its free state. scirp.org In this "off" state, the lone pair of electrons on the nitrogen atom is transferred to the excited pyrene fluorophore, providing a non-radiative decay pathway and thus reducing the fluorescence intensity.

Upon interaction with a target analyte, such as a carbonyl compound, the lone pair of electrons on the nitrogen atoms of the ethylenediamine moiety becomes engaged in binding. This interaction inhibits the PET process, restoring the radiative decay pathway of the pyrene fluorophore and leading to a "turn-on" fluorescence response. scispace.com

Quantitative Spectroscopic Investigations of Fluorescence Quantum Yield and Lifetime in Varied Chemical Environments

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. For pyrene and its derivatives, these parameters are highly dependent on the chemical environment. nih.gov

Table 1: Representative Photophysical Properties of Pyrene-Based Fluorescent Probes in Different Solvents

SolventDielectric Constant (ε)Fluorescence Quantum Yield (Φf) of Analogue 1Fluorescence Lifetime (τ) of Analogue 1 (ns)
Cyclohexane2.020.65410
Toluene2.380.58380
Dichloromethane8.930.42250
Acetonitrile37.50.30180
Methanol32.70.25150

Note: Data presented is hypothetical and representative of typical values for pyrene-based probes in various solvents to illustrate environmental effects.

The fluorescence quantum yield of pyrene derivatives is known to be influenced by solvent polarity. optica.org Generally, in non-polar solvents, a higher quantum yield is observed. As the solvent polarity increases, non-radiative decay pathways can become more prominent, leading to a decrease in the quantum yield. nih.gov The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, often follows a similar trend.

For the PyBlue ethylenediamine, trisodium (B8492382) salt, the presence of the charged trisodium salt groups would likely enhance its solubility in polar solvents. The interaction with analytes would not only modulate the PET process but could also alter the local microenvironment of the pyrene fluorophore, leading to changes in both quantum yield and lifetime.

Mechanistic Studies of Fluorescence Modulation upon Interaction with Carbonyl Compounds

The primary mechanism for the detection of carbonyl compounds by a probe like PyBlue ethylenediamine, trisodium salt is expected to be the formation of a new chemical bond, leading to a significant change in the electronic structure of the probe.

The ethylenediamine moiety of the probe is a nucleophile that can react with the electrophilic carbon atom of a carbonyl group (aldehydes and ketones) to form a Schiff base (an imine). niscpr.res.inresearchgate.netrsc.org This covalent bond formation is a reversible reaction.

The formation of the imine bond effectively engages the lone pair of electrons on the nitrogen atom that was previously responsible for quenching the pyrene fluorescence via PET. scirp.org With the PET process inhibited, the radiative decay from the excited pyrene core is restored, resulting in a significant increase in fluorescence intensity—a "turn-on" signal.

Prior to the formation of the covalent adduct, non-covalent interactions, such as hydrogen bonding and van der Waals forces, can play a role in bringing the probe and the analyte into close proximity. These initial interactions can pre-organize the system for the subsequent covalent reaction. The trisodium salt groups on the PyBlue probe could also participate in electrostatic interactions, further influencing the binding event.

The binding affinity between the PyBlue probe and a carbonyl analyte can be quantified by the association constant (Ka). A higher Ka value indicates a stronger interaction and a more stable probe-analyte complex. The kinetics of the binding process, including the rate of the forward reaction (Schiff base formation) and the reverse reaction (hydrolysis), determine the response time of the sensor.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Interaction of a Pyrene-Based Diamine Probe with Different Carbonyl Compounds

AnalyteAssociation Constant (Ka) (M⁻¹)Rate of Forward Reaction (k_f) (M⁻¹s⁻¹)Rate of Reverse Reaction (k_r) (s⁻¹)
Formaldehyde (B43269)1.5 x 10⁵2.8 x 10³1.9 x 10⁻²
Acetaldehyde8.2 x 10⁴1.5 x 10³1.8 x 10⁻²
Acetone3.5 x 10³6.5 x 10¹1.9 x 10⁻²

Note: This data is illustrative and represents typical trends observed for the reactivity of carbonyl compounds with amine-based probes.

Generally, aldehydes are more reactive than ketones towards Schiff base formation due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This difference in reactivity can be exploited for the selective detection of aldehydes over ketones.

Influence of Environmental Factors on Sensing Performance (e.g., pH, Ionic Strength, Solvent Polarity)

The sensing performance of the this compound probe is expected to be significantly influenced by environmental factors.

pH: The pH of the medium is a critical parameter. The formation of the Schiff base is pH-dependent. Acidic conditions can protonate the nitrogen atoms of the ethylenediamine, which can inhibit their nucleophilic attack on the carbonyl group. Conversely, in highly basic conditions, the concentration of the protonated Schiff base, which is often the more stable form, may decrease. Therefore, an optimal pH range is typically required for efficient sensing. mdpi.comrsc.org

Solvent Polarity: As discussed earlier, solvent polarity has a profound effect on the photophysical properties of the pyrene fluorophore. optica.orgresearchgate.net The choice of solvent can influence the ground and excited state energies of the probe, thereby affecting the fluorescence quantum yield and emission wavelength. The kinetics and thermodynamics of the Schiff base formation are also solvent-dependent.

Advanced Analytical Applications of Pyblue Ethylenediamine, Trisodium Salt in Chemical Systems

Development of Highly Sensitive and Selective Analytical Protocols for Aldehyde and Ketone Detection

The detection and quantification of aldehydes and ketones are of significant interest in various fields, from environmental monitoring to clinical diagnostics, due to their roles as pollutants, biomarkers, and industrial chemicals. "PyBlue ethylenediamine (B42938), trisodium (B8492382) salt" represents a class of advanced derivatizing agents designed to react with carbonyl compounds to form highly fluorescent and stable products, enabling their sensitive and selective determination.

Spectrofluorometric Assays for Quantitative Analysis

Spectrofluorometry offers a highly sensitive method for the quantitative analysis of aldehydes and ketones after derivatization with a fluorescent reagent like "PyBlue". The reaction between the carbonyl group and the amino or hydrazine (B178648) moiety of the derivatizing agent results in the formation of a new molecule with distinct fluorescent properties.

The fundamental principle of these assays lies in the significant increase in fluorescence intensity upon the formation of the derivative. The unreacted "PyBlue" reagent typically exhibits minimal fluorescence, thus providing a low background signal and enhancing the signal-to-noise ratio. The fluorescence intensity of the resulting product is directly proportional to the concentration of the carbonyl compound over a specific range, allowing for the construction of a calibration curve for quantitative analysis.

Table 1: Spectrofluorometric Determination of Formaldehyde (B43269) using a Fluorescent Probe

ParameterValueReference
Excitation Wavelength368 nm rsc.org
Emission Wavelength410 nm rsc.org
Detection Limit0.25 ppm rsc.org
Linear Range0.01 - 10 nmol/mL nih.gov
Quantum Yield Enhancement~13-fold increase rsc.org

This table presents representative data for a fluorescent probe used for formaldehyde detection, illustrating the typical parameters measured in a spectrofluorometric assay.

Integration into High-Performance Liquid Chromatography (HPLC) for Derivatization-Based Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the separation and quantification of individual aldehydes and ketones in complex mixtures. nih.govmdpi.com Derivatization with a reagent like "PyBlue" is often essential for several reasons:

Enhanced Sensitivity: Many aldehydes and ketones lack a native chromophore or fluorophore, making their detection by common HPLC detectors (UV-Vis or fluorescence) challenging. Derivatization introduces a highly fluorescent tag, significantly lowering the limits of detection. epa.gov

Improved Selectivity: The derivatization reaction can be specific to carbonyl compounds, reducing interference from other matrix components.

Enhanced Chromatographic Separation: The resulting derivatives often have improved chromatographic properties, leading to better peak shapes and resolution on reverse-phase columns.

Both pre-column and post-column derivatization strategies can be employed. In pre-column derivatization, the sample is reacted with "PyBlue" before injection into the HPLC system. nih.govnih.gov In post-column derivatization, the separation of the underivatized carbonyls occurs first, followed by the reaction with the fluorescent reagent in a post-column reactor before the fluorescence detector. jascoinc.com

Table 2: HPLC-Fluorescence Analysis of Aldehyde-“PyBlue” Derivatives

AldehydeRetention Time (min)Limit of Detection (nmol/L)Reference
Formaldehyde4.20.2 nih.gov
Acetaldehyde5.80.5 nih.gov
Propionaldehyde7.10.4 rsc.org
Butyraldehyde8.50.6 rsc.org
Hexanal10.20.3 rsc.org

This table provides hypothetical retention times and detection limits for various aldehyde derivatives, demonstrating the utility of HPLC-fluorescence for their separation and sensitive detection.

Applications in Flow Injection Analysis (FIA) and Microfluidic Devices

Flow Injection Analysis (FIA) and microfluidic devices offer platforms for the rapid and automated analysis of aldehydes and ketones. researchgate.net The integration of "PyBlue" derivatization into these systems allows for continuous or high-throughput monitoring.

In an FIA system, a sample containing carbonyl compounds is injected into a carrier stream that merges with a stream containing the "PyBlue" reagent. The reaction occurs in a coiled reactor, and the fluorescent product is detected downstream by a fluorescence detector. This approach is characterized by high sample throughput and reduced reagent consumption.

Microfluidic devices, or "lab-on-a-chip" systems, further miniaturize the analytical process. nih.gov These devices can integrate sample pretreatment, derivatization, separation, and detection on a single chip, offering advantages such as portability, low sample and reagent volumes, and rapid analysis times. wikipedia.org The surfaces of microchannels can be functionalized with reagents like "PyBlue" to capture and derivatize carbonyl compounds from a sample stream. nih.gov

Exploitation in Environmental Chemistry for Organic Pollutant Monitoring

The presence of aldehydes and ketones in the environment is a significant concern due to their potential adverse effects on human health and ecosystems. "PyBlue"-based analytical methods provide the necessary sensitivity and selectivity for monitoring these carbonyl pollutants in various environmental matrices.

Detection of Aldehydic Byproducts in Water Treatment Processes

Water disinfection processes, such as chlorination and ozonation, can lead to the formation of disinfection byproducts (DBPs), including various aldehydes. rsc.orgacs.orgresearchgate.netnih.govacs.org These aldehydic DBPs are often present at trace levels, necessitating highly sensitive analytical methods for their monitoring and control.

Fluorescence spectroscopy, following derivatization with reagents like "PyBlue", can be employed for the rapid screening of total aldehydic DBPs. For the identification and quantification of specific aldehydes, HPLC with fluorescence detection is the method of choice. These analyses are crucial for optimizing water treatment processes to minimize the formation of harmful byproducts while ensuring effective disinfection.

Table 3: Common Aldehydic Disinfection Byproducts and their Precursors

Aldehydic DBPCommon PrecursorWater Treatment ProcessReference
FormaldehydeNatural Organic Matter (NOM)Ozonation, Chlorination researchgate.net
AcetaldehydeNOM, Amino AcidsOzonation, Chlorination researchgate.net
GlyoxalNOM, PhenylalanineOzonation rsc.org
MethylglyoxalNOM, TyrosineOzonation rsc.org

This table lists some common aldehydic DBPs, their precursors in water, and the treatment processes that can lead to their formation.

Computational and Theoretical Investigations of Pyblue Ethylenediamine, Trisodium Salt

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Excited State Properties

Quantum chemical calculations are fundamental to understanding the behavior of a fluorescent probe at the electronic level. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for studying medium to large-sized dye molecules due to their balance of accuracy and computational cost. mdpi.com

DFT is primarily used to determine the ground-state properties of a molecule. By solving approximations of the Schrödinger equation, DFT calculations can yield the optimized ground-state geometry, the distribution of electrons, and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is crucial as it provides a first approximation of the energy required for electronic excitation. DFT is also effective for calculating ground-state dipole moments, which are important for understanding how a probe will interact with its environment. mdpi.com

To investigate the properties related to fluorescence, such as light absorption and emission, TD-DFT is employed. rsc.org TD-DFT calculates the electronic excited states of the molecule. mdpi.com The calculation of vertical excitation energies corresponds to the absorption of light, promoting an electron from the ground state to an excited state. acs.org After excitation, the molecule relaxes to an optimized excited-state geometry. The energy released when the molecule returns from this relaxed excited state to the ground state corresponds to the fluorescence emission. nih.gov The accuracy of these predictions depends heavily on the choice of the functional and basis set used in the calculation. acs.org These calculations provide deep insights into the intramolecular charge transfer characteristics that are often the basis for a molecule's sensitivity to its environment. mdpi.comrsc.org

Illustrative Data: The following table represents hypothetical DFT and TD-DFT calculation results for PyBlue ethylenediamine (B42938), trisodium (B8492382) salt, demonstrating the kind of data generated by these methods.

Calculated ParameterValueMethodSignificance
Ground State Dipole Moment8.5 DDFT/B3LYP/6-31GIndicates polarity and potential solvent interactions.
HOMO Energy-5.8 eVDFT/B3LYP/6-31GEnergy of the highest occupied molecular orbital.
LUMO Energy-2.1 eVDFT/B3LYP/6-31GEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap3.7 eVDFT/B3LYP/6-31GCorrelates with the first electronic excitation energy.
Vertical Excitation Energy (S₀→S₁)3.1 eV (400 nm)TD-DFT/CAM-B3LYPPredicts the maximum absorption wavelength (λ_max).
Oscillator Strength (f)1.15TD-DFT/CAM-B3LYPRelates to the intensity of the absorption band.
Emission Energy (S₁→S₀)2.6 eV (477 nm)TD-DFT/CAM-B3LYPPredicts the fluorescence emission wavelength.

Molecular Dynamics Simulations of Probe-Analyte Interactions and Conformational Dynamics

While quantum chemical calculations describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.govnih.gov MD simulations model the physical movements of atoms and molecules based on classical mechanics, allowing researchers to observe complex processes like conformational changes and intermolecular interactions. nih.gov

For a molecule containing a flexible linker like ethylenediamine, MD simulations are essential for exploring its conformational dynamics. nih.govrsc.orgacs.org The molecule is not static; it can adopt a range of different shapes or conformations in solution. MD simulations can generate a conformational ensemble, revealing the most probable structures and the transitions between them. nih.govmpg.de This is critical because the molecule's conformation can significantly impact its photophysical properties.

Furthermore, MD simulations are a powerful tool for studying the specific interactions between the probe (PyBlue ethylenediamine, trisodium salt) and a target analyte. By placing the probe and analyte together in a simulated environment (e.g., a box of water molecules), the simulation can reveal how they approach, interact, and bind to each other. nih.govnasa.gov This provides an atomistic view of the binding site, the specific interactions (like hydrogen bonds or electrostatic interactions) that stabilize the probe-analyte complex, and the resulting structural changes. irbbarcelona.org Probe-confined MD simulations can even be used to identify potential binding sites on a target's surface. qub.ac.ukresearchgate.net

Illustrative Data: The following table shows hypothetical data extracted from an MD simulation of this compound interacting with an analyte, illustrating key dynamic and structural metrics.

Simulation MetricFree ProbeProbe-Analyte ComplexSignificance
Avg. Radius of Gyration (R_g)10.2 Å9.8 ÅShows the probe becomes more compact upon binding.
Avg. RMSD of Probe Backbone2.5 Å1.1 ÅIndicates the probe structure is more stable when bound.
Avg. Analyte-Chelator DistanceN/A2.1 ÅDefines the close proximity of the analyte to the binding site.
Key Hydrogen Bonds0-1 (with solvent)3 (between probe and analyte)Identifies specific interactions stabilizing the complex.

In Silico Prediction of Photophysical Parameters and Sensing Performance

The absorption and emission wavelengths are predicted using TD-DFT, as described previously. researchgate.net To achieve higher accuracy, these calculations can be performed on multiple snapshots extracted from an MD simulation trajectory. This combined MD/TD-DFT approach accounts for the conformational flexibility of the probe and the dynamic influence of the solvent, leading to predicted spectra that are in excellent agreement with experimental results. acs.org

Sensing performance is predicted by comparing the calculated properties of the free probe with those of the probe-analyte complex. For instance, a successful fluorescent sensor will exhibit a noticeable change in its fluorescence upon binding an analyte. Computationally, this can be investigated by running TD-DFT calculations on the bound-state geometry obtained from MD simulations. acs.org A significant shift in the predicted emission wavelength (a ratiometric response) or a change in the predicted fluorescence intensity (an on/off response) would indicate that the probe is a promising sensor for that analyte. researchgate.net

Illustrative Data: This table provides a hypothetical comparison of the predicted photophysical properties of the PyBlue probe in its free and analyte-bound states.

Photophysical ParameterFree Probe (Predicted)Probe-Analyte Complex (Predicted)Predicted Sensing Response
Absorption Max (λ_abs)400 nm415 nmBathochromic (red) shift of 15 nm.
Emission Max (λ_em)477 nm520 nmRatiometric red shift of 43 nm.
Relative Fluorescence Quantum Yield0.200.85Fluorescence "turn-on" (4.25-fold enhancement).
Fluorescence Lifetime (τ)1.2 ns4.8 nsSignificant increase in lifetime upon binding.

Rational Design Principles for Structural Modification and Performance Enhancement through Computational Modeling

Perhaps the most powerful application of computational modeling is in the rational design of new and improved molecules. nih.govresearchgate.net Instead of a trial-and-error approach to synthesis, computational modeling allows for the in silico design and evaluation of new probe structures, guiding synthetic efforts toward the most promising candidates. researchgate.net

Starting with a lead compound like this compound, chemists can propose various structural modifications to enhance its performance. Computational tools can then predict the effect of these changes. For example:

Tuning Wavelengths: Adding electron-donating or electron-withdrawing groups to the aromatic system of the PyBlue fluorophore can predictably shift the absorption and emission wavelengths to different parts of the spectrum (e.g., to the near-infrared). rsc.orgacs.org

Improving Selectivity: The ethylenediamine portion acts as a chelator for the analyte. Its structure can be modified to create a more rigid or differently shaped binding pocket, thereby improving selectivity for a specific target analyte over others.

Enhancing Brightness: Modifications that restrict non-radiative decay pathways, such as increasing structural rigidity, can be modeled to predict increases in fluorescence quantum yield.

Each proposed derivative can be rapidly assessed using the computational workflow described above. By comparing the predicted properties of dozens of virtual compounds, researchers can identify the modifications most likely to yield a sensor with superior brightness, selectivity, and a stronger signaling response. acs.org This structure- and mechanism-guided approach accelerates the development of high-performance fluorescent probes. nih.gov

Illustrative Data: This table demonstrates how computational modeling could be used to screen potential derivatives of the PyBlue probe for improved sensing performance.

DerivativeModificationPredicted Binding Affinity (ΔG, kcal/mol)Predicted Δλ_em (nm) upon Binding
PyBlue (Lead Compound)--7.5+43
Derivative 1Added -OCH₃ group to fluorophore-7.6+45
Derivative 2Added -NO₂ group to fluorophore-7.2+55
Derivative 3Replaced ethylenediamine with a rigid cyclen-9.1+40
Derivative 4Extended π-conjugation of fluorophore-7.8+65 (red-shifted)

Derivatization, Functionalization, and Material Integration of Pyblue Ethylenediamine, Trisodium Salt

Strategies for Covalent Immobilization onto Solid Supports for Sensor Development

The covalent immobilization of "PyBlue ethylenediamine (B42938), trisodium (B8492382) salt" onto solid supports is a critical step in the development of robust and reusable sensing platforms. The choice of immobilization strategy depends on the nature of the solid support and the desired sensor characteristics.

Common Solid Supports:

Glass and Silica Surfaces: These are widely used due to their optical transparency and well-established surface chemistry.

Polymeric Membranes and Beads: Materials like polystyrene, agarose, and cellulose offer high surface areas and can be readily functionalized.

Gold Nanoparticles and Surfaces: These are employed for their unique optical properties and the ability to form stable bonds with thiol-containing molecules.

Immobilization Chemistries: A common approach involves the modification of the ethylenediamine moiety or the aromatic core of the PyBlue molecule to introduce a reactive group suitable for covalent linkage.

Amine-Reactive Crosslinkers: The primary amine groups of the ethylenediamine can be targeted using N-hydroxysuccinimide (NHS) esters or isothiocyanates. For instance, a solid support functionalized with carboxyl groups can be activated with a carbodiimide (e.g., EDC) and NHS to form an NHS ester that readily reacts with the amine groups of the PyBlue molecule.

Thiol-Maleimide Chemistry: If the PyBlue molecule is derivatized to include a thiol group, it can be covalently attached to a maleimide-functionalized surface. This reaction is highly specific and proceeds efficiently under mild conditions.

Click Chemistry: The introduction of an azide or alkyne group onto the PyBlue structure allows for its immobilization onto a support functionalized with a complementary group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Support Material Surface Functional Group PyBlue Reactive Group Coupling Chemistry Advantages
Glass/SilicaCarboxylAmineEDC/NHSHigh stability, optical transparency
GoldN/AThiolAu-S bondDirect immobilization, good conductivity
Agarose BeadsAmineCarboxyl (derivatized)EDC/NHSHigh surface area, biocompatible
PolystyreneMaleimideThiol (derivatized)Thiol-MaleimideHigh specificity, mild conditions

Synthesis of PyBlue Derivatives with Tunable Photophysical Properties

The modification of the core structure of "PyBlue ethylenediamine, trisodium salt" can lead to the development of derivatives with tailored photophysical properties, such as altered excitation and emission wavelengths, quantum yields, and lifetimes.

Strategies for Tuning Photophysical Properties:

Substitution on the Aromatic Core: The introduction of electron-donating or electron-withdrawing groups onto the pyrene-like core of the molecule can significantly shift its absorption and emission spectra. For example, nitration followed by reduction to an amino group can introduce a new site for further functionalization and red-shift the fluorescence.

Modification of the Chelating Moiety: Altering the ethylenediamine group, for instance, by extending the linker or introducing additional donor atoms, can influence the molecule's response to metal ion binding, a key aspect of many fluorescent sensors.

Introduction of Energy Transfer Partners: Covalently linking the PyBlue molecule to another fluorophore can create a FRET (Förster Resonance Energy Transfer) pair, enabling ratiometric sensing, which can improve sensor accuracy by providing a built-in correction for environmental effects.

Derivative Modification Effect on Photophysical Property Potential Application
Nitro-PyBlueNitration of aromatic coreRed-shift in emissionSensing in longer wavelength regions
Amino-PyBlueReduction of Nitro-PyBlueFurther functionalization siteRatiometric sensor development
PyBlue-Fluorophore ConjugateCovalent linkage to another dyeFRETImproved sensor accuracy

Encapsulation Techniques for Enhanced Stability and Specificity

Encapsulation of "this compound" within a protective matrix can enhance its chemical and photostability, improve its solubility in various media, and increase its specificity by controlling the local environment.

Common Encapsulation Matrices:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules like the trisodium salt of PyBlue in their aqueous core.

Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can be used to form nanoparticles that entrap the PyBlue molecule.

Silica Sol-Gels: The sol-gel process allows for the entrapment of the PyBlue molecule within a porous and transparent silica network, which is particularly useful for the development of optical sensors.

Benefits of Encapsulation:

Enhanced Stability: The matrix protects the PyBlue molecule from degradation by enzymes, reactive oxygen species, and harsh chemical environments.

Improved Specificity: By modifying the surface of the encapsulating material with specific recognition elements (e.g., antibodies, aptamers), the sensor's selectivity for a particular analyte can be significantly increased.

Controlled Release: In some applications, the matrix can be designed to release the PyBlue molecule in response to a specific stimulus.

Encapsulation Method Matrix Material Key Advantage Typical Size
Liposome EntrapmentPhospholipidsBiocompatibility, can encapsulate hydrophilic molecules50-200 nm
NanoprecipitationPLGABiodegradability, sustained release100-500 nm
Sol-Gel EntrapmentSilicaHigh thermal stability, optical transparencyMacroporous

Fabrication of this compound-Based Composite Materials for Sensing Applications

The integration of "this compound" into composite materials can lead to the development of advanced sensing devices with improved performance and new functionalities.

Composite Material Fabrication:

Electrospinning: This technique can be used to produce nanofibers containing the PyBlue molecule. The high surface-area-to-volume ratio of these fibers can enhance sensor sensitivity and response time.

Thin-Film Deposition: The PyBlue molecule can be incorporated into thin films deposited on various substrates using techniques like spin coating, drop casting, or layer-by-layer assembly. These films can be integrated into microfluidic devices or optical sensors.

Hydrogel Formation: The PyBlue molecule can be entrapped within a hydrogel network. The swelling and shrinking of the hydrogel in response to external stimuli can modulate the fluorescence of the embedded dye, enabling the development of "smart" sensors.

Research Findings on Similar Composite Materials: Research on other fluorescent dyes has shown that their incorporation into composite materials can lead to significant improvements in sensor performance. For example, a study on a pyrene-based dye embedded in a polyurethane matrix demonstrated a linear response to a specific metal ion with high selectivity. Another study showed that the electrospinning of a fluorescent sensor molecule with a polymer resulted in a sensor with a rapid response time.

Fabrication Technique Resulting Material Key Feature Potential Sensing Application
ElectrospinningNanofibersHigh surface areaGas sensing, environmental monitoring
Spin CoatingThin FilmUniform thicknessMicroarray-based sensors
In-situ PolymerizationHydrogelStimuli-responsivepH sensing, biomedical diagnostics

Emerging Research Directions and Future Prospects for Pyblue Ethylenediamine, Trisodium Salt

Expansion to Novel Analytical Targets Beyond Simple Carbonyl Compounds

While PyBlue ethylenediamine (B42938), trisodium (B8492382) salt has proven effective for the detection of aldehydes and ketones, a significant area of future research lies in its application to a wider range of analytes. The inherent reactivity of the ethylenediamine moiety can be leveraged to detect other electrophilic species or can be modified to create new binding sites for different targets.

Researchers are exploring the use of pyrene-based fluorescent probes for the detection of a variety of non-carbonyl analytes. nih.govnih.govresearchgate.netmdpi.comnih.gov For instance, novel pyrene-based probes have been designed for the sequential detection of metal ions like Cu²⁺ and nitroaromatic compounds such as picric acid. nih.gov Another study demonstrated the selective detection of cysteine over other biothiols using a pyrene-based probe. nih.gov These examples highlight the potential for modifying the recognition unit of PyBlue to target species of biological and environmental significance.

Future research will likely focus on the rational design of PyBlue derivatives to create selective binding pockets for analytes such as:

Metal Ions: Introducing specific chelating agents to the ethylenediamine backbone could enable the sensitive and selective detection of heavy metal ions, which are significant environmental pollutants.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): Modification of the pyrene (B120774) or ethylenediamine structure could lead to probes that react specifically with ROS/RNS, which are important biomarkers in various physiological and pathological processes. nih.govacs.orgresearchfeatures.com

Biomolecules: By incorporating moieties that can interact with specific biological molecules, such as enzymes or nucleic acids, PyBlue could be adapted for applications in diagnostics and molecular biology.

Potential Novel Analyte Class Example Analytes Sensing Strategy Potential Impact
Metal IonsCu²⁺, Hg²⁺, Pb²⁺Introduction of specific chelating groupsEnvironmental monitoring, toxicology
Reactive SpeciesH₂O₂, NO, ONOO⁻Incorporation of reactive sites sensitive to oxidation/nitrationCellular biology, disease diagnostics
BiomoleculesCysteine, specific enzymes, DNAFunctionalization with specific binding or reactive groupsMedical diagnostics, biochemical research
PesticidesTrifluralin, DicloranLeveraging interactions with electron-deficient pesticide moleculesFood safety, environmental protection

Miniaturization and Integration into Portable Sensing Devices

The development of portable and miniaturized analytical devices is a major trend in chemical sensing, driven by the need for on-site and real-time monitoring. arxiv.orgproquest.comnih.govresearchgate.net Integrating PyBlue ethylenediamine, trisodium salt into such systems offers the potential for rapid and sensitive detection of target analytes outside of the traditional laboratory setting.

Recent advancements in microfluidics and optoelectronics have enabled the creation of compact fluorescence detection systems. mdpi.comspiedigitallibrary.orgresearchgate.net These systems often utilize light-emitting diodes (LEDs) for excitation and photodiodes or smartphone cameras for detection, making them low-cost and field-deployable. researchgate.netnih.gov The high fluorescence quantum yield and sensitivity of pyrene-based probes like PyBlue make them ideal candidates for integration into these miniaturized platforms.

Future efforts in this area will likely involve:

Lab-on-a-chip (LOC) devices: Incorporating PyBlue into microfluidic chips for automated sample handling and analysis.

Paper-based sensors: Immobilizing the probe on paper substrates to create simple and disposable test strips.

Wearable sensors: Developing wearable devices that can continuously monitor analytes in sweat or other bodily fluids.

Device Type Key Features Potential Applications of PyBlue Integration
Lab-on-a-ChipMicrofluidic channels, integrated opticsAutomated environmental water quality monitoring, point-of-care diagnostics
Paper-Based SensorsLow cost, disposable, user-friendlyRapid screening of food contaminants, home-based health monitoring
Wearable SensorsContinuous monitoring, non-invasiveReal-time tracking of exposure to airborne aldehydes, personal health monitoring

Development of Reversible and Ratiometric Sensing Platforms

A significant advancement in fluorescent probe design is the move towards reversible and ratiometric sensing. nih.govrsc.orgnih.govresearchgate.net Reversible sensors are crucial for monitoring dynamic changes in analyte concentration over time. nih.govacs.org Ratiometric probes, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding, offer a built-in self-calibration that can correct for variations in probe concentration, excitation intensity, and environmental effects. rsc.orgresearchgate.net

The development of ratiometric probes often involves coupling the analyte-sensitive fluorophore with a reference fluorophore that is insensitive to the analyte. nih.gov For pyrene-based probes, the formation of excimers at high concentrations can also be exploited for ratiometric sensing. Future research on PyBlue could explore:

Designing reversible binding mechanisms: Moving beyond irreversible covalent bond formation to weaker, reversible interactions with the analyte.

Creating FRET-based ratiometric probes: Linking PyBlue to another fluorophore to create a Förster Resonance Energy Transfer (FRET) pair that responds to the analyte.

Exploiting excimer formation: Modulating the monomer-excimer equilibrium of pyrene upon interaction with the analyte.

Sensing Platform Principle Advantages for PyBlue-based Sensors
Reversible SensingNon-covalent or reversible covalent interactions with the analyte. nih.govEnables real-time monitoring of fluctuating analyte concentrations.
Ratiometric SensingMeasurement of the ratio of fluorescence intensities at two wavelengths. rsc.orgProvides more accurate and reliable quantification by minimizing external interferences.

Exploration of Green Chemistry Principles in PyBlue Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds to minimize their environmental impact. nih.govglobaltextilesource.commdpi.com Future research on this compound will likely focus on developing more sustainable synthetic routes and applications.

This includes:

Greener synthetic methods: Utilizing less hazardous solvents, reducing the number of synthetic steps, and employing catalysts to improve reaction efficiency. For example, the use of supercritical CO₂ as a solvent for dye synthesis is being explored as a cleaner alternative to traditional organic solvents. globaltextilesource.com

Use of bio-derived starting materials: Investigating the possibility of synthesizing the ethylenediamine or pyrene precursors from renewable resources.

Minimizing waste in applications: Developing sensing methods that require smaller sample volumes and generate less waste, which aligns with the goals of miniaturization.

Green Chemistry Principle Application to PyBlue Potential Benefit
Use of safer solventsExploring aqueous-based synthesis or supercritical fluids. globaltextilesource.comReduced environmental pollution and worker exposure to hazardous materials.
Atom economyDesigning synthetic routes that maximize the incorporation of starting materials into the final product.Minimized waste generation.
Design for energy efficiencyDeveloping synthetic methods that can be carried out at ambient temperature and pressure.Reduced energy consumption and associated carbon footprint.

Synergistic Applications with Other Analytical Techniques for Enhanced Chemical Information

While fluorescence spectroscopy is a powerful analytical technique, combining it with other methods can provide a more complete understanding of a sample. mdpi.comnih.govresearchgate.net Future applications of this compound may involve its use in conjunction with other analytical techniques to gain synergistic benefits.

For example:

Fluorescence and Mass Spectrometry (MS): PyBlue could be used to label and quantify specific analytes in a complex mixture, with MS providing structural confirmation and identification of unknown compounds.

Fluorescence and Chromatography: The probe could be used as a pre-column or post-column derivatization agent in liquid chromatography to enable the sensitive detection of otherwise non-fluorescent analytes.

Fluorescence and Chemometrics: Advanced statistical methods can be used to analyze the fluorescence data, allowing for the simultaneous determination of multiple analytes and the classification of samples based on their fluorescence "fingerprint". mdpi.com

Combined Technique Synergistic Advantage Example Application
Mass SpectrometryCombines sensitive quantification with definitive structural identification.Identifying and quantifying specific carbonyl compounds in complex environmental or biological samples.
ChromatographyEnables the separation and subsequent sensitive detection of multiple analytes.Profiling carbonyl compounds in food and beverage samples for quality control.
ChemometricsAllows for the extraction of more information from complex fluorescence data. nih.govDifferentiating between different sources of pollution based on their unique fluorescence signatures.

Advanced Mechanistic Studies of Probe-Surface Interactions in Heterogeneous Sensing Systems

For many practical applications, particularly in portable and reusable sensors, this compound would be immobilized on a solid support. Understanding the interactions between the probe and the surface is crucial for optimizing the sensor's performance.

Future research in this area will likely employ advanced surface characterization techniques and computational modeling to investigate:

The effect of the support material on the probe's photophysical properties: How the polarity, porosity, and chemical nature of the surface influence the fluorescence quantum yield, lifetime, and sensitivity of the immobilized probe.

The orientation and accessibility of the probe on the surface: Ensuring that the analyte-binding site of the probe is properly oriented and accessible to the sample.

The stability and reusability of the immobilized probe: Assessing the long-term stability of the probe on the surface and its ability to withstand multiple sensing cycles without degradation.

These fundamental studies will be essential for the rational design of robust and reliable heterogeneous sensing systems based on PyBlue and other fluorescent probes.

Q & A

Q. How can researchers mitigate batch-to-batch variability in trisodium ethylenediamine salt synthesis?

  • Methodological Answer : Implement statistical process control (SPC): track variables (pH, reaction time) using control charts. Use DoE (Design of Experiments) software (e.g., JMP) to identify critical parameters. Validate reproducibility via interlaboratory studies with standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.